molecular formula C7H11N3O2 B13246003 (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Cat. No.: B13246003
M. Wt: 169.18 g/mol
InChI Key: RQRFWAWOFJENSO-PHDIDXHHSA-N
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Description

(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 3-methyl-1,2,4-oxadiazole ring. This specific stereochemistry is critical in medicinal chemistry for creating structurally defined molecules. Compounds with the 1,2,4-oxadiazole moiety linked to a pyrrolidine ring are of significant interest in pharmaceutical research, particularly as key building blocks for novel active agents . This structure is frequently explored in the development of receptor agonists, such as those targeting the cannabinoid receptor 2 (CB2) . Furthermore, analogous structures have been utilized in the design of sophisticated ligands for biological targets, as demonstrated in structural biology studies where similar compounds are co-crystallized with enzymes like endothiapepsin to elucidate enzyme-inhibitor interactions . This compound serves as a versatile scaffold for chemical synthesis, enabling researchers to develop potential therapeutics with optimized binding affinity and selectivity. The (3R,5R) configuration provides a rigid, three-dimensional framework that is essential for probing specific biological pathways and drug mechanisms. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

InChI

InChI=1S/C7H11N3O2/c1-4-9-7(12-10-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3/t5-,6-/m1/s1

InChI Key

RQRFWAWOFJENSO-PHDIDXHHSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@H]2C[C@H](CN2)O

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)O

Origin of Product

United States

Biological Activity

(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique oxadiazole moiety which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
  • Molecular Formula : C7_7H12_{12}ClN3_3O2_2
  • Molecular Weight : 205.64 g/mol
  • CAS Number : 1820580-78-6

The biological activity of (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is largely attributed to its interaction with specific molecular targets. Research indicates that compounds containing oxadiazole groups often exhibit significant antitumor and antimicrobial activities.

Antitumor Activity

A study highlighted the compound's role as a Murine Double Minute 2 (MDM2) inhibitor. MDM2 is known for its role in regulating the tumor suppressor p53. The compound demonstrated moderate tumor growth inhibition in xenograft models despite showing high affinity for MDM2 binding .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the oxadiazole and pyrrolidine structures can significantly influence the biological activity of related compounds. For instance:

  • Substituting different groups on the pyrrolidine nitrogen alters binding affinity and potency against cancer cell lines.
CompoundMDM2 Binding AffinityTumor Growth Inhibition
56HighModerate
57ModerateLow
58LowVery Low

This table illustrates how structural changes can impact both binding affinity and biological efficacy.

Case Studies

  • In Vivo Studies : In a study involving oral administration of the compound at 100 mg/kg in mice, it was observed that while there was some activation of p53, the overall antitumor efficacy was modest . This suggests that further optimization of the compound's structure could enhance its therapeutic potential.
  • Pharmacokinetics : Pharmacokinetic evaluations indicated that the compound exhibited higher plasma exposure compared to other tested compounds, which correlates with its potential effectiveness in vivo .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Table 1: Substituent Effects on 1,2,4-Oxadiazole Derivatives
Compound Name Substituent on Oxadiazole Molecular Formula Key Properties/Applications Reference
(3R,5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol 3-Methyl C₈H₁₂N₃O₂ Chiral scaffold; potential protease inhibition -
(3S,5R)-5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride 3-Ethyl C₈H₁₃N₃O₂·HCl Predicted CCS (Ų): 139.8 (M+H⁺)
(3R,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol 3-Phenyl C₁₇H₁₆N₃O₂ Used in ureidyl derivatives for kinase inhibition
(3R,5R)-5-[3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol 3-(4-Trifluoromethylphenyl) C₁₇H₁₅F₃N₄O₃S Binds to Endothiapepsin; CCS data available

Key Observations :

  • Methyl vs. Ethyl Substitution : The ethyl analog (CID 91647527) exhibits higher lipophilicity and a collision cross-section (CCS) of 139.8 Ų for [M+H]⁺, suggesting increased steric bulk compared to the methyl derivative .
  • Aromatic vs.

Isomeric Variations in Oxadiazole Positioning

Table 2: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives
Compound Name Oxadiazole Isomer Molecular Formula Stability/Bioactivity Notes Reference
(3R,5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol 1,2,4-Oxadiazole C₈H₁₂N₃O₂ Higher metabolic stability vs. 1,3,4-isomers -
(3R,5R)-5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol 1,3,4-Oxadiazole C₇H₁₁N₃O₂ Lower thermal stability; storage at -20°C required

Key Observations :

  • 1,2,4-Oxadiazole : Preferred in drug design due to superior metabolic stability and resistance to hydrolysis.
  • 1,3,4-Oxadiazole : More prone to degradation, necessitating stringent storage conditions .

Stereochemical and Functional Group Modifications

Table 3: Impact of Stereochemistry and Additional Functional Groups
Compound Name Key Structural Features Biological Relevance Reference
(3R,5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (3R,5R) configuration; hydroxyl group Enhances hydrogen bonding with targets -
(3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (3S,5S) configuration Reduced activity in kinase assays vs. (3R,5R) analogs
(3R,5R)-3-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]-5-(3-trifluoromethylphenyl-oxadiazolyl)pyrrolidin-3-ol Thiazole-hydroxymethyl addition Improved solubility and target affinity

Key Observations :

  • Stereochemistry : The (3R,5R) configuration is critical for maintaining target binding affinity, as seen in kinase inhibition studies .
  • Functional Groups : Hydroxymethylthiazole modifications improve aqueous solubility without compromising bioactivity .

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically synthesized via cyclization reactions or chiral pool strategies :

  • Cyclization of 1,4-diamines or amino alcohols :

    • Precursors like 4-aminobutanol derivatives undergo acid-catalyzed cyclization to form the pyrrolidine ring.
    • Example: Treatment of (R)-4-amino-2-(hydroxymethyl)butan-1-ol with HCl yields (3R,5R)-pyrrolidin-3-ol scaffolds.
  • Asymmetric hydrogenation :

    • Enantioselective reduction of pyrroline intermediates using chiral catalysts (e.g., Ru-BINAP complexes) achieves the desired (3R,5R) configuration.

Oxadiazole Synthesis

The 3-methyl-1,2,4-oxadiazole group is introduced via cyclocondensation or post-functionalization :

  • Amidoxime cyclization :

    • Reaction of amidoximes (R-C(=NOH)-NH₂) with carboxylic acid derivatives (e.g., acetyl chloride) under basic conditions forms the oxadiazole ring.
    • Example: 3-Methylamidoxime reacts with acetyl chloride in pyridine to yield 3-methyl-1,2,4-oxadiazole.
  • Nitrile oxide dipolar cycloaddition :

    • Nitrile oxides (RC≡N⁺-O⁻) react with nitriles or alkenes to form oxadiazoles, though this method is less common for 5-substituted variants.

Stereochemical Control

Key strategies to enforce the (3R,5R) configuration include:

Synthetic Route Comparison

Method Step Reagents/Conditions Yield (%) Key Reference
Pyrrolidine cyclization HCl, reflux, 12 h 65–78
Oxadiazole formation Amidoxime + AcCl, pyridine, 80°C, 6 h 82
Asymmetric hydrogenation Ru-BINAP, H₂ (50 psi), MeOH, 24 h 90 (ee >99%)

Optimization Challenges

  • Oxadiazole stability : Prolonged heating during cyclization risks oxadiazole decomposition; shorter reaction times improve yields.
  • Stereochemical purity : Residual enantiomers require chromatographic or recrystallization steps for removal.

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